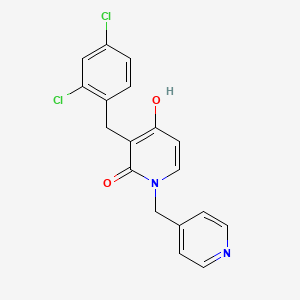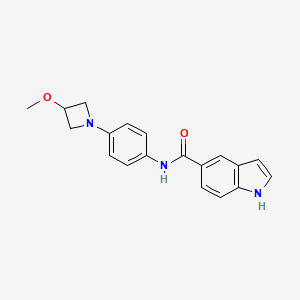![molecular formula C17H15Cl2NO4 B2933152 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide CAS No. 1421456-81-6](/img/structure/B2933152.png)
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of benzo[d][1,3]dioxole . Benzo[d][1,3]dioxole derivatives are known to exhibit a variety of biological activities, including anti-inflammatory, anti-convulsant, antioxidant, and anti-tumoral activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, benzo[d][1,3]dioxole derivatives are often synthesized using the Schiff method . This involves a condensation reaction between an aldehyde and an aromatic primary amine .Applications De Recherche Scientifique
Anticancer Activity
Compounds with the benzo[d][1,3]dioxol-5-yl group have been reported to exhibit activity against various cancer cell lines. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles with 3-N-fused heteroaryl moieties were synthesized and evaluated for their anticancer activity against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines .
Flavouring Substance in Food
The benzo[d][1,3]dioxol moiety is also found in substances intended to be used as flavouring agents in specific food categories. Although not intended for use in beverages, these compounds are chemically synthesized for their potential to enhance the taste of food .
Drug Design and Synthesis
The structure of benzo[d][1,3]dioxol-5-yl is a common motif in drug design due to its interesting pharmacological properties. QSAR (Quantitative Structure-Activity Relationship) studies utilize this structure to design more potent drugs by predicting molecular properties and biological activity .
Molecular Properties Prediction
In the field of computational chemistry, the benzo[d][1,3]dioxol-5-yl group is used in molecular modeling to predict the properties of new compounds. This aids in understanding the drug-receptor interactions and optimizing drug efficacy .
Mécanisme D'action
Target of Action
The compound, also known as N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXYPROPYL]-3,4-DICHLOROBENZAMIDE, has been found to have significant effects on various targets. It has been reported to promote the root growth of Oryza sativa (Nihonbare) . In addition, it has shown potent growth inhibition properties against various human cancer cell lines .
Mode of Action
The compound interacts with its targets in a complex manner. For instance, in cancer cells, it has been found to induce apoptosis and cause both S-phase and G2/M-phase arrests . This suggests that the compound interferes with the normal cell cycle, leading to cell death.
Biochemical Pathways
It is known that the compound’s anticancer activity involves the modulation of cell cycle-related pathways
Result of Action
The compound has shown significant effects in various biological systems. For instance, it has been found to promote the root growth of Oryza sativa (Nihonbare) at a dose of 0.1 μM . In cancer cells, it has been found to induce apoptosis and cause cell cycle arrest .
Propriétés
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO4/c18-12-3-1-11(7-13(12)19)17(22)20-6-5-14(21)10-2-4-15-16(8-10)24-9-23-15/h1-4,7-8,14,21H,5-6,9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENLQZUVNQTGMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CC(=C(C=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

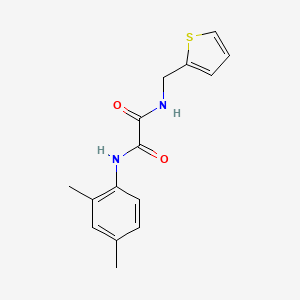
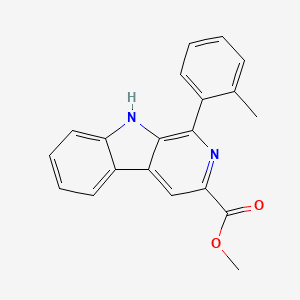
![3-{7-[(3,4-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2933072.png)

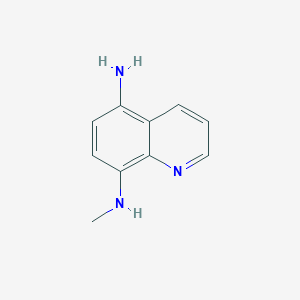
![(2Z)-2-cyano-3-{3-[(2-cyanophenyl)methoxy]phenyl}prop-2-enamide](/img/structure/B2933078.png)
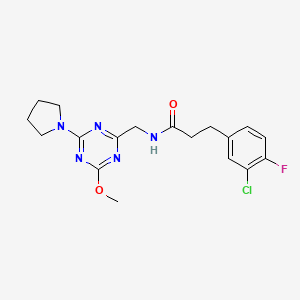


![7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)
![6-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2933087.png)
